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CAS No.: 136227-39-9
Cat. No.: B1598945

Get Quote

Executive Summary

Methyl 2-bromo-5-methylnicotinate (CAS: 65169-39-3) is a critical pyridine scaffold
employed primarily in the synthesis of kinase inhibitors and nicotinic receptor modulators. Its
utility relies heavily on the orthogonal reactivity of the C2-bromo and C3-ester functionalities.

This technical guide provides a comprehensive analysis of the compound's solubility behavior,
translating physicochemical properties into actionable strategies for synthesis, purification, and
formulation. Unlike generic data sheets, this document focuses on the application of solubility
data to optimize yield and purity in drug development workflows.

Part 1: Physicochemical Profile & Solubility Logic[1]

To predict solubility behavior without exhaustive empirical testing, we must analyze the
molecular architecture. The presence of the lipophilic methyl and bromo substituents on the
pyridine ring, combined with the methyl ester, significantly reduces water solubility compared to
the parent nicotinic acid.
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Molecular Descriptors

Property

Value

Implication for Solubility

Molecular Weight

~230.06 g/mol

Low MW facilitates dissolution

in organic solvents.

LogP (Predicted)

~21-24

Moderately lipophilic.
Preferential solubility in organic

media over aqueous buffers.

H-Bond Donors

Lack of donors limits solubility
in water; relies on H-bond

acceptance (N-ring, Ester O).

H-Bond Acceptors

Good solubility in protic
solvents (Alcohols) via H-

bonding.

pKa (Conj. Acid)

~0.5-15

The electron-withdrawing Br
and Ester groups make the

pyridine nitrogen weakly basic.

Solubility Data Matrix

The following data categorizes solvent compatibility based on experimental utility in synthetic

workflows.
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Solvent Class

Representative
Solvents

N . Process
Solubility Rating . L.
Application

Chlorinated

Dichloromethane
(DCM), Chloroform

Primary extraction
) solvent;
High (>100 mg/mL)
chromatography

loading.

Polar Aprotic

DMSO, DMF, DMAc

Reaction media
(S_NAr, Suzuki);
difficult to remove
(high BP).

Very High (>200
mg/mL)

Polar Protic

Methanol, Ethanol,
IPA

Ideal for
Moderate (Temp. Recrystallization. High
Dependent) solubility at reflux; low

at RT/0°C.

Esters/Ethers

Ethyl Acetate, THF,
1,4-Dioxane

Standard reaction
) solvents;
High ] ]
THF/Dioxane used in

cross-couplings.

Hydrocarbons

Hexanes, Heptane,

Toluene

Toluene is a viable

reaction solvent;
Low to Moderate

Heptane acts as an

Anti-solvent.

Agqueous

Water, PBS (pH 7.4)

o Use as the immiscible
Negligible (<0.1

hase in aqueous
mg/mL) P g

workups.
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Technical Insight: The solubility in alcohols (MeOH/EtOH) exhibits a steep temperature
dependence curve. This characteristic should be exploited for purification via recrystallization

rather than using column chromatography, which is costlier at scale.

Part 2: Solvent Selection Decision Logic
(Visualization)

The following diagram illustrates the decision-making process for selecting the optimal solvent

system based on the intended unit operation.

Unit Operation
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Click to download full resolution via product page

Figure 1: Solvent selection workflow based on thermodynamic requirements of the unit

operation.
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Part 3: Experimental Protocols
Protocol: Thermodynamic Solubility Determination

Objective: To generate precise solubility data (mg/mL) for Methyl 2-bromo-5-methylnicotinate
in a specific solvent system prior to scaling up.

Reagents:

e Test Compound (Purity >98%)
e Target Solvent (HPLC Grade)
e 0.45 um PTFE Syringe Filter

Methodology:

Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a sealed
HPLC vial.

» Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Note: Use a
thermomixer to ensure constant temperature.

e Filtration: Filter the supernatant using a pre-warmed 0.45 um PTFE filter to remove
undissolved solids.

e Quantification (HPLC):
o Dilute the filtrate 100-fold with Acetonitrile.
o Inject onto a C18 column (Mobile Phase: 60:40 ACN:Water).
o Calculate concentration against a standard calibration curve.

» Validation: Check the solid residue by LC-MS to ensure no degradation or solvate formation
occurred during equilibration.

Protocol: Purification via Recrystallization
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Context: This compound often retains boronic acid impurities after Suzuki couplings.
Recrystallization exploits the high solubility of the nicotinate in hot ethanol vs. the poor solubility
of inorganic salts and polar impurities.

Step-by-Step:

Dissolution: Dissolve crude Methyl 2-bromo-5-methylnicotinate in the minimum volume of
boiling Ethanol (approx. 5-7 mL per gram of solid).

« Clarification: If the solution is dark/hazy, perform a hot filtration through a Celite pad to
remove palladium residues.

» Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not
crash cool in ice immediately; this traps impurities.

e Maturation: Once crystals form, cool to 0-4°C for 1 hour to maximize yield.

« |solation: Filter the white needles/crystalline powder. Wash the cake with cold (-20°C)
Heptane or minimal cold Ethanol.

e Drying: Dry under vacuum at 40°C. (Melting point check: Target ~46-50°C range).

Part 4: Application in Synthesis (Reaction
Engineering)

The solubility profile dictates the success of downstream functionalization, particularly Suzuki-
Miyaura Cross-Coupling.

The Solubility-Reactivity Paradox

In Suzuki couplings, the nicotinate (hydrophobic) and the boronic acid/base (hydrophilic) must
interact.

» Problem: Using pure water precipitates the nicotinate. Using pure Toluene precipitates the
base (K2CO3/Cs2CO3).
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e Solution: Use a binary solvent system (Dioxane/Water 4:1) or a Phase Transfer Catalyst
(PTC) system (Toluene/Water + TBAB).

Reaction Pathway Visualization

The following diagram details the phase behavior during the synthesis of a biaryl intermediate
using this scaffold.
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Figure 2: Phase transfer logic in Suzuki coupling involving Methyl 2-bromo-5-
methylnicotinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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